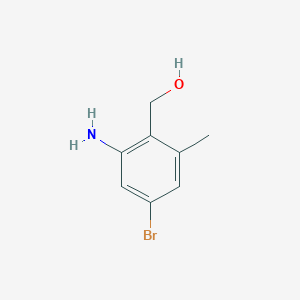![molecular formula C12H21NO B13649513 {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{9-Cyclopropyl-9-azabicyclo[331]nonan-3-yl}methanol is a chemical compound with the molecular formula C12H21NO It is a member of the azabicyclo nonane family, characterized by a bicyclic structure containing a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable bicyclic ketone, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and N-substituted derivatives, which can be further utilized in various synthetic applications .
Wissenschaftliche Forschungsanwendungen
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs .
- 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one .
Uniqueness
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
(9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl)methanol |
InChI |
InChI=1S/C12H21NO/c14-8-9-6-11-2-1-3-12(7-9)13(11)10-4-5-10/h9-12,14H,1-8H2 |
InChI-Schlüssel |
MRJVPRFJHMDYJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC(C1)N2C3CC3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13649432.png)

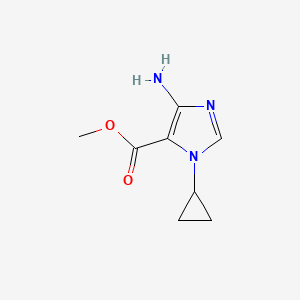
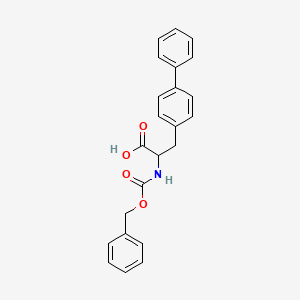
![2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)
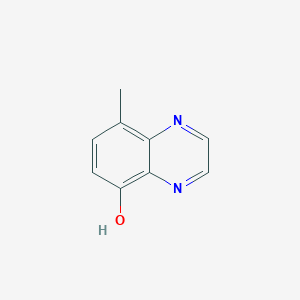
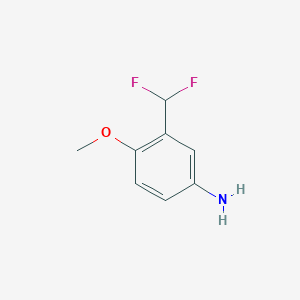
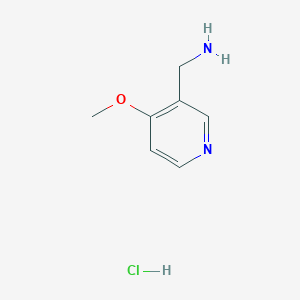
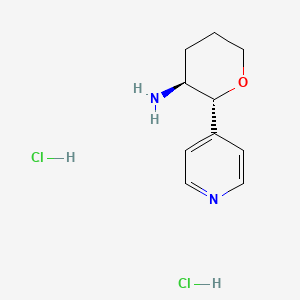

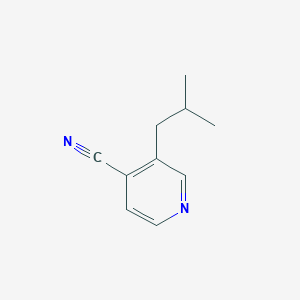
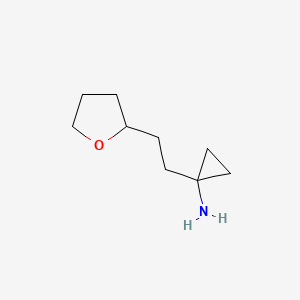
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
